molecular formula C14H14FNO B14911033 (2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B14911033
M. Wt: 231.26 g/mol
InChI Key: HGDJWXJVDOMZAH-UKTHLTGXSA-N
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Description

(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[222]octan-3-one is a chemical compound that belongs to the class of azabicyclo compounds It features a bicyclic structure with a fluorobenzylidene group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of 2-fluorobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorobenzylidene group can participate in substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various nucleophiles attached to the fluorobenzylidene group.

Scientific Research Applications

(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another azabicyclo compound with a different bicyclic structure.

    Pyrrolopyrazine derivatives: Nitrogen-containing heterocycles with similar biological activities.

    Benzamide derivatives: Compounds with similar functional groups and potential biological activities.

Uniqueness

(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[222]octan-3-one is unique due to its specific fluorobenzylidene group and bicyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2/b13-9+

InChI Key

HGDJWXJVDOMZAH-UKTHLTGXSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3F

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3F

Origin of Product

United States

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